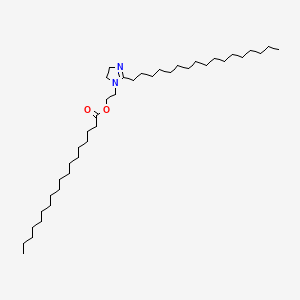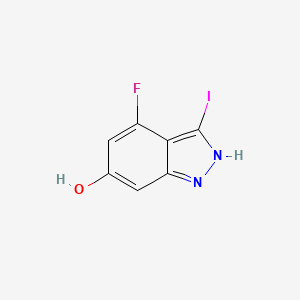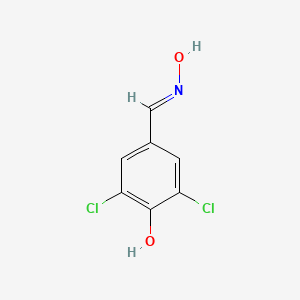
5,15-Dibromo-10,20-di-p-tolylporphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,15-Dibromo-10,20-di-p-tolylporphyrin is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme and chlorophyll. These compounds are characterized by their large, conjugated ring systems, which allow them to absorb light and participate in various chemical reactions. This compound is particularly notable for its bromine substitutions at the 5 and 15 positions and p-tolyl groups at the 10 and 20 positions, which can significantly alter its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Dibromo-10,20-di-p-tolylporphyrin typically involves the bromination of 10,20-di-p-tolylporphyrin. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, under reflux conditions to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, and implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5,15-Dibromo-10,20-di-p-tolylporphyrin can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form more complex porphyrin derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.
Cross-Coupling: Reagents include palladium catalysts, boronic acids (for Suzuki coupling), or stannanes (for Stille coupling), usually in an organic solvent under inert atmosphere.
Major Products
The major products of these reactions are typically more complex porphyrin derivatives, which can have various functional groups attached to the porphyrin core, enhancing their chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
5,15-Dibromo-10,20-di-p-tolylporphyrin has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex porphyrin derivatives through cross-coupling reactions.
Biology: Porphyrin derivatives are studied for their potential use in photodynamic therapy (PDT) for cancer treatment, where they can generate reactive oxygen species (ROS) upon light activation to kill cancer cells.
Medicine: The compound’s ability to generate ROS makes it a candidate for developing new therapeutic agents.
Industry: Porphyrins are used in the development of sensors and catalysts due to their unique electronic properties.
Wirkmechanismus
The mechanism by which 5,15-Dibromo-10,20-di-p-tolylporphyrin exerts its effects is primarily through its ability to absorb light and generate reactive oxygen species (ROS). Upon light activation, the compound can transfer energy to molecular oxygen, producing singlet oxygen and other ROS. These reactive species can then interact with biological molecules, leading to cell damage and death, which is the basis for its use in photodynamic therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,15-Dibromo-10,20-diphenylporphyrin: Similar in structure but with phenyl groups instead of p-tolyl groups.
5,10,15,20-Tetrakis(p-tolyl)porphyrin: Lacks bromine substitutions but has p-tolyl groups at all four meso positions.
Uniqueness
5,15-Dibromo-10,20-di-p-tolylporphyrin is unique due to the presence of both bromine and p-tolyl groups, which can significantly alter its reactivity and electronic properties compared to other porphyrins. The bromine atoms make it a versatile intermediate for further functionalization through substitution or cross-coupling reactions, while the p-tolyl groups can influence its solubility and stability.
Eigenschaften
Molekularformel |
C34H24Br2N4 |
|---|---|
Molekulargewicht |
648.4 g/mol |
IUPAC-Name |
10,20-dibromo-5,15-bis(4-methylphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C34H24Br2N4/c1-19-3-7-21(8-4-19)31-23-11-15-27(37-23)33(35)29-17-13-25(39-29)32(22-9-5-20(2)6-10-22)26-14-18-30(40-26)34(36)28-16-12-24(31)38-28/h3-18,37-38H,1-2H3 |
InChI-Schlüssel |
KNSASXOBZWBFMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=NC(=C(C6=CC=C2N6)Br)C=C5)C7=CC=C(C=C7)C)C=C4)Br)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


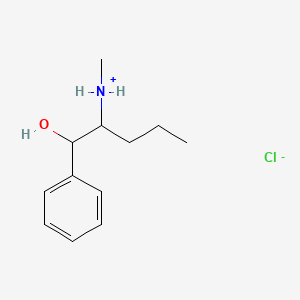
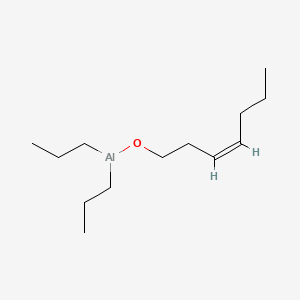
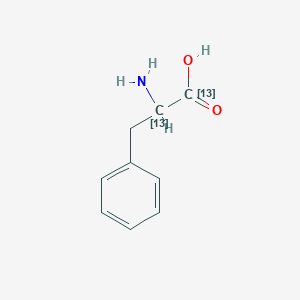
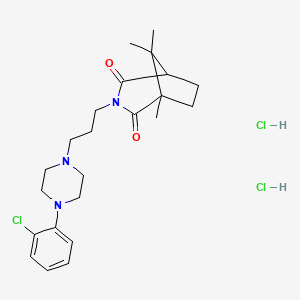
![Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt](/img/structure/B13784298.png)
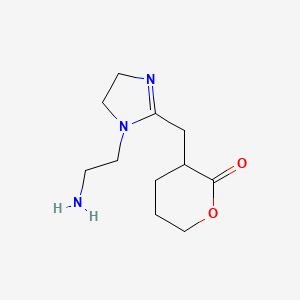
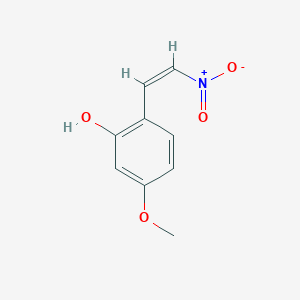
![[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B13784312.png)
![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)
